3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride
Overview
Description
3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride is a chemical compound with the CAS number 1220034-84-3 . It is used in scientific experiments for a diverse range of applications.
Molecular Structure Analysis
The molecular formula of this compound is C11H15BrClNO. The molecular weight of the compound is 292.6 g/mol.Scientific Research Applications
3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride has been studied for its potential applications in the field of science and medicine. It has been used as a drug delivery system due to its ability to bind to several drug molecules and transport them to the target site. It has also been used to inhibit enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been used to study protein-protein interactions, as it can bind to two proteins and form a stable complex.
Mechanism of Action
The mechanism of action of 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride is still not fully understood. However, it is believed that it binds to drug molecules and enzymes through hydrogen bonding and hydrophobic interactions. It is also believed to form complexes with proteins by forming hydrogen bonds and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it has been shown to bind to several drug molecules and enzymes, as well as proteins, and it is believed that this binding can have an effect on the biochemical and physiological processes in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride in laboratory experiments include its low cost, its ability to bind to several drug molecules and proteins, and its high solubility in water. The main limitation of using this compound is its low stability, which can be addressed by storing it in a dry and cool place.
Future Directions
The potential future directions of 3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride include further research into its mechanism of action and its potential applications in drug delivery and enzyme inhibition. In addition, further research could be conducted into its biochemical and physiological effects, and its potential use in protein-protein interactions. Finally, further research could be conducted into its stability and its potential use in other laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(6-10)8-14-11-4-5-13-7-11;/h1-3,6,11,13H,4-5,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMHNLJQUXVFMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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